1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
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Overview
Description
1-(6-Chloro-3-fluoropyridin-2-YL)ethanone, also known as CFPE, is an important organic compound that has been widely used in scientific research. It is a pyridine derivative that has a chlorine and fluorine atom attached to the second and third position of the pyridine ring, respectively. CFPE has a molecular formula of C7H5ClFNO and a molecular weight of 173.57 g/mol.
Scientific Research Applications
Synthesis of Novel Compounds
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is used as a starting material or intermediate in the synthesis of novel compounds. For instance, it has been utilized in the synthesis of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, which was further characterized and evaluated for its cytotoxicity and potential biological applications through docking studies (Govindhan et al., 2017).
Antimicrobial and Antifungal Studies
Derivatives synthesized from this compound have been explored for their antimicrobial and antifungal properties. Research demonstrates that certain synthesized compounds exhibit significant antimicrobial activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Sherekar et al., 2022).
Photophysical Property Studies
The compound has also found use in the development of environmentally sensitive fluorophores. A study detailed the synthesis of a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties, showcasing the impact of substituent effects on photophysical properties. This research opens up possibilities for the application of these compounds in materials science and optical technologies (Hussein et al., 2019).
Structural and Spectroscopic Analysis
The use of this compound in synthesizing novel compounds also extends to the structural and spectroscopic analysis of these compounds. Studies involving X-ray diffraction, FTIR, NMR, and other spectroscopic techniques provide deep insights into the molecular structures and properties of the synthesized compounds, further contributing to their potential application in various fields (Murugavel et al., 2016).
Catalytic Behavior and Reactivity Studies
The compound is also investigated in the context of its reactivity and catalytic behavior. For example, research on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, has revealed insights into their catalytic activities towards ethylene, indicating potential industrial applications (Sun et al., 2007).
Safety and Hazards
The compound is classified as a warning hazard. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(6-chloro-3-fluoropyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTCLNKLTIBULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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